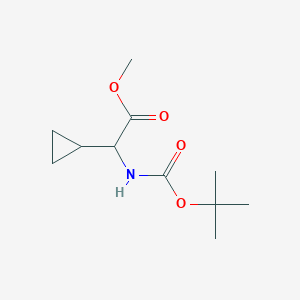
2-(2-Cyanophenoxy)acetamide
Descripción general
Descripción
“2-(2-Cyanophenoxy)acetamide” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.175 g/mol . The IUPAC name for this compound is also 2-(2-cyanophenoxy)acetamide .
Molecular Structure Analysis
The InChI code for “2-(2-Cyanophenoxy)acetamide” is 1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) . This compound contains a cyanophenoxy group attached to an acetamide group .Physical And Chemical Properties Analysis
“2-(2-Cyanophenoxy)acetamide” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemoselective Acetylation of 2-Aminophenol
The study by Magadum and Yadav (2018) highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, showcases the potential of using related acetamide compounds in the pharmaceutical synthesis of critical medications (Magadum & Yadav, 2018).
Synthesis and Characterization of Acetamide Derivatives
Yang Man-li (2008) synthesized novel acetamide derivatives starting from 3-fluoro-4-cyanophenol. These compounds were characterized for potential applications in developing new chemical entities with therapeutic activities (Yang Man-li, 2008).
Heterocyclic Synthesis
The works of Gouda et al. (2015) delve into the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, emphasizing its role as an important intermediate for creating synthetically useful and novel heterocyclic systems. This research underscores the compound's significance in the development of new materials and pharmaceuticals (Gouda et al., 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) explored the development of new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. This study illustrates the therapeutic potential of acetamide derivatives in treating various conditions (Rani et al., 2014).
Photocatalytic Degradation of Pharmaceuticals
Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, using TiO2 nanoparticles, highlighting the environmental applications of acetamide compounds in the removal of pharmaceutical contaminants from water sources. This research is crucial for understanding the environmental impact and degradation pathways of acetamide-based drugs (Jallouli et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-cyanophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYNMJXEHNYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493561 | |
| Record name | 2-(2-Cyanophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)acetamide | |
CAS RN |
54802-12-9 | |
| Record name | 2-(2-Cyanophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)









